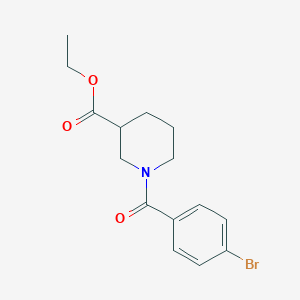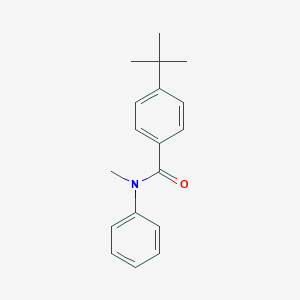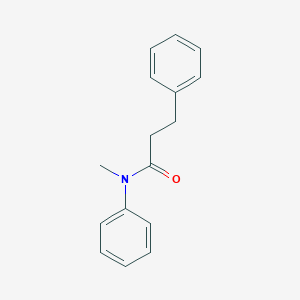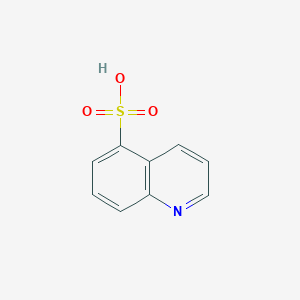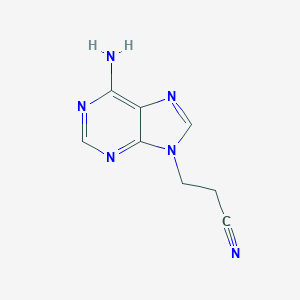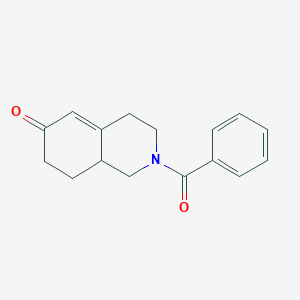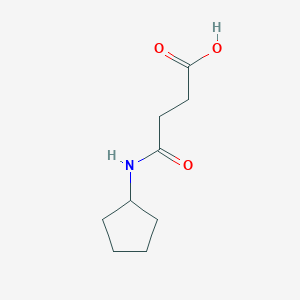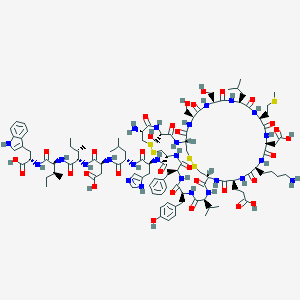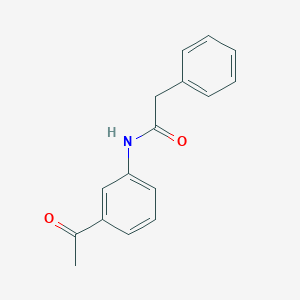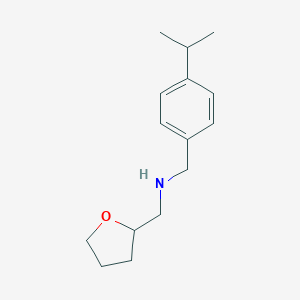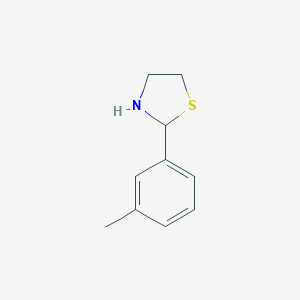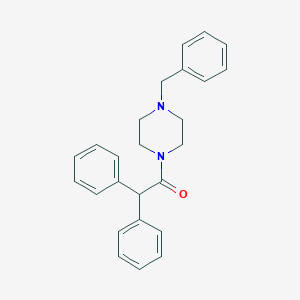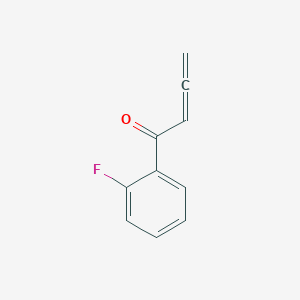
1-(2-Fluorophenyl)buta-2,3-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)buta-2,3-dien-1-one, also known as EF24, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. EF24 belongs to the class of chalcones, which are natural compounds found in many plants and have been shown to possess various biological activities. EF24 has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of 1-(2-Fluorophenyl)buta-2,3-dien-1-one is not fully understood. However, it is believed that 1-(2-Fluorophenyl)buta-2,3-dien-1-one exerts its therapeutic effects by modulating various signaling pathways. 1-(2-Fluorophenyl)buta-2,3-dien-1-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell growth. 1-(2-Fluorophenyl)buta-2,3-dien-1-one has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense.
Effets Biochimiques Et Physiologiques
1-(2-Fluorophenyl)buta-2,3-dien-1-one has been shown to possess various biochemical and physiological effects. 1-(2-Fluorophenyl)buta-2,3-dien-1-one has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Moreover, 1-(2-Fluorophenyl)buta-2,3-dien-1-one has been shown to reduce the expression of pro-inflammatory enzymes such as COX-2 and iNOS. 1-(2-Fluorophenyl)buta-2,3-dien-1-one has also been found to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. Additionally, 1-(2-Fluorophenyl)buta-2,3-dien-1-one has been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-Fluorophenyl)buta-2,3-dien-1-one in lab experiments is its ease of synthesis. 1-(2-Fluorophenyl)buta-2,3-dien-1-one can be synthesized using simple and inexpensive reagents. Moreover, 1-(2-Fluorophenyl)buta-2,3-dien-1-one has been shown to possess various biological activities, making it a versatile compound for studying different biological processes. However, one of the limitations of using 1-(2-Fluorophenyl)buta-2,3-dien-1-one in lab experiments is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(2-Fluorophenyl)buta-2,3-dien-1-one. One potential direction is the development of 1-(2-Fluorophenyl)buta-2,3-dien-1-one as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of 1-(2-Fluorophenyl)buta-2,3-dien-1-one as a chemopreventive agent for the prevention of cancer. Moreover, the study of the mechanism of action of 1-(2-Fluorophenyl)buta-2,3-dien-1-one can provide insights into the regulation of inflammation and oxidative stress. Finally, the development of more soluble analogs of 1-(2-Fluorophenyl)buta-2,3-dien-1-one can enhance its bioavailability and improve its therapeutic potential.
Méthodes De Synthèse
1-(2-Fluorophenyl)buta-2,3-dien-1-one can be synthesized through a simple reaction between 2-fluorobenzaldehyde and acetylacetone in the presence of a base such as potassium hydroxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by a Michael addition, resulting in the formation of 1-(2-Fluorophenyl)buta-2,3-dien-1-one.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)buta-2,3-dien-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. 1-(2-Fluorophenyl)buta-2,3-dien-1-one has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, 1-(2-Fluorophenyl)buta-2,3-dien-1-one has been shown to possess anticancer properties by inducing apoptosis and inhibiting cancer cell proliferation.
Propriétés
Numéro CAS |
196952-93-9 |
|---|---|
Nom du produit |
1-(2-Fluorophenyl)buta-2,3-dien-1-one |
Formule moléculaire |
C10H7FO |
Poids moléculaire |
162.16 g/mol |
InChI |
InChI=1S/C10H7FO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-7H,1H2 |
Clé InChI |
AHYFLIMGQJUZOL-UHFFFAOYSA-N |
SMILES |
C=C=CC(=O)C1=CC=CC=C1F |
SMILES canonique |
C=C=CC(=O)C1=CC=CC=C1F |
Synonymes |
2,3-Butadien-1-one,1-(2-fluorophenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



